molecular formula C38H34N2O B13796313 N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine CAS No. 57771-08-1

N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine

Cat. No.: B13796313
CAS No.: 57771-08-1
M. Wt: 534.7 g/mol
InChI Key: BDUJLIUMGNAFFG-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine is a spirocyclic compound featuring a benzopyran moiety fused to a modified indoline system. The molecule contains two benzyl groups attached to the amine at position 7, along with a phenyl group and two methyl substituents on the indoline ring. Such spiro structures are known for their photochromic properties and applications in molecular switches or sensors .

Properties

CAS No.

57771-08-1

Molecular Formula

C38H34N2O

Molecular Weight

534.7 g/mol

IUPAC Name

N,N-dibenzyl-3',3'-dimethyl-1'-phenylspiro[chromene-2,2'-indole]-7-amine

InChI

InChI=1S/C38H34N2O/c1-37(2)34-20-12-13-21-35(34)40(32-18-10-5-11-19-32)38(37)25-24-31-22-23-33(26-36(31)41-38)39(27-29-14-6-3-7-15-29)28-30-16-8-4-9-17-30/h3-26H,27-28H2,1-2H3

InChI Key

BDUJLIUMGNAFFG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Use of N,N-Dibenzyl Protective Group

A key aspect in the synthesis of this compound is the use of the N,N-dibenzyl protective group on the amine functionality. This protective group plays a critical role in enhancing reaction yields and stereoselectivity during cyclization steps.

  • The dibenzyl group, due to its steric and electronic properties, facilitates the formation of β-lactam and related cyclic structures by stabilizing intermediates and suppressing side reactions such as dehydration or epimerization. This was demonstrated in the preparation of β-lactam phenylalanine derivatives, where dibenzyl protection under Mitsunobu reaction conditions yielded high isolated product yields (up to 76%) and minimized side products compared to other protecting groups like trityl or phthalimide.

  • The Mitsunobu reaction, commonly used for cyclization, benefits from the dibenzyl protective group by improving yield and selectivity. For instance, dipeptides protected with dibenzyl groups were cyclized to β-lactam products with diastereomeric ratios favoring the desired stereoisomer (7:1 ratio of SS to SR).

  • Debenzylation can be achieved post-cyclization using hydrogenolysis or other reductive methods, although care must be taken to avoid decomposition or side reactions, especially when other labile groups (e.g., acetyl) are present.

N,N-Dibenzylation of Primary Amines

The introduction of the dibenzyl groups onto the amine nitrogen is typically performed via selective N,N-dibenzylation of primary amines using dibenzyl carbonate as the benzylating reagent.

  • Under catalytic conditions employing tetraalkylphosphonium salts and solventless environments, primary aliphatic amines are efficiently converted to their N,N-dibenzyl derivatives with high selectivity and rate enhancements.

  • The mechanism involves acid-base interactions between the phosphonium salt and the amine, increasing the steric bulk and directing nucleophilic attack to the less hindered alkyl terminus of dibenzyl carbonate, thus favoring dibenzylation over carbamate formation.

  • This method is applicable to amino acid derivatives and related structures, which is relevant for the preparation of the target spiro compound featuring the dibenzylated amine moiety.

Spirocyclic Benzopyran-Indole Core Construction

The spirocyclic core of the compound, combining benzopyran and indole motifs, is synthesized through multi-step sequences involving:

  • Aldol condensation and Michael addition to build the benzopyran scaffold from o-hydroxyacetophenones and methyl ketones in the presence of secondary amines.

  • Protection of phenolic hydroxyl groups (e.g., with p-fluorobenzyl chloride) to enable subsequent transformations without side reactions.

  • Formation of amide intermediates via acid chloride reactions followed by cyclodehydration (Bischler–Napieralski reaction) to establish the indole ring fused to the benzopyran.

  • Amination steps, including reductive amination via Schiff base intermediates or direct amide transformations, to introduce the amine substituents, which can then be dibenzylated as described.

Data Tables and Comparative Analysis

Preparation Step Method/Condition Outcome/Notes Reference
N,N-Dibenzyl Protective Group Installation Dibenzyl carbonate + tetraalkylphosphonium salt catalyst, solventless High selectivity for dibenzylation over carbamate formation; increased reaction rate
Cyclization via Mitsunobu Reaction PPh3/DIAD or DEAD, dibenzyl-protected dipeptides High yield (up to 76%), high stereoselectivity (dr 7:1), minimal side products
Debenzylation Hydrogenolysis or reductive methods Efficient removal of dibenzyl groups; possible side reactions with labile groups
Benzopyran core synthesis Aldol condensation + Michael addition Formation of benzopyran scaffold with protected phenol groups
Indole ring formation Bischler–Napieralski cyclodehydration Cyclization to form indole fused to benzopyran
Amination and N-methylation Reductive amination, methyl iodide Introduction of amine substituents; further functionalization possible
Diindolylamine synthesis (related) Pd-catalyzed Buchwald–Hartwig amination Efficient amination with ligand/base optimization; stability improved by substituent blocking

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or halogenating agents in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a component in organic electronics.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with several spirocyclic amines documented in the literature:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi[2H-1-benzopyran]-7-amine C₃₅H₃₃NO₂ 499.64 3'-(2-methylpropyl), dibenzylamine
1',3'-Dihydro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-[2H]indol]-6-amine C₂₄H₂₄N₂O 364.47 1',3',3'-trimethyl, amine at position 6
Benzathine benzylpenicillin (Dibenzylethylenediamine derivative) C₄₈H₅₆N₄O₈S₂ 909.10 Dibenzylethylenediamine core, penicillin conjugate
N-(2,3-difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃F₂N₃ 237.25 Difluorobenzyl, pyrazole-methyl

Key Observations :

  • The target compound’s dibenzylamine group (as in ) enhances steric bulk and may influence solubility or binding affinity compared to smaller substituents (e.g., trimethyl in ).
  • The spiro-indole system in the target and provides rigidity, which is absent in non-spiro dibenzylamines like or .

Spectroscopic and Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • NMR Spectroscopy : and highlight the use of ¹H/¹³C-NMR to confirm spirocyclic structures, particularly for distinguishing diastereomers .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weights, as demonstrated for spiro-isoindoline-xanthene derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this spiro compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling reactions between benzopyran and indole derivatives. Catalysts like palladium (e.g., Pd(OAc)₂) or copper complexes are used for spirocyclic bond formation under inert atmospheres (argon/nitrogen). Solvents such as DMF or toluene are employed, with temperatures ranging from 80–120°C to optimize intermediates .
  • Key Considerations : Reaction time and catalyst loading (5–10 mol%) significantly impact yield. For example, Pd-catalyzed methods may achieve ~60–70% yield but require rigorous exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm spiro junction geometry and substituent positions (e.g., dibenzyl groups at N7).
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z ~500–550) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the spiro center and benzopyran-indol moiety .

Advanced Research Questions

Q. How can solvent and catalyst selection resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from residual palladium in synthesized batches.
  • Methodology :

  • Purification : Use size-exclusion chromatography or chelating resins to remove metal contaminants.
  • Control Experiments : Compare activity of HPLC-purified vs. crude batches to isolate compound-specific effects .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with protein pockets (e.g., ATP-binding sites).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hydrophobic interactions with dibenzyl groups) .
    • Validation : Cross-reference with experimental SAR data from fluorogenic assays .

Q. How do structural modifications at the spiro center alter photophysical properties?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro) at the benzopyran C3' to study fluorescence quenching.
  • Spectroscopic Analysis : Track λmax shifts in UV-Vis (300–400 nm) and emission spectra (450–550 nm) under varying pH .

Contradiction Analysis & Optimization

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Root Cause : Variations in inert atmosphere integrity (e.g., glovebox vs. Schlenk line) and catalyst deactivation.
  • Optimization :

  • Standardized Protocols : Pre-dry solvents (molecular sieves) and degas via freeze-pump-thaw cycles.
  • Catalyst Screening : Test air-stable alternatives (e.g., RuPhos-Pd) for moisture tolerance .

Q. How to reconcile conflicting cytotoxicity data in cell-based studies?

  • Methodology :

  • Dose-Response Curves : Use 3D cell cultures (spheroids) instead of monolayers to mimic in vivo conditions.
  • Metabolic Profiling : LC-MS/MS to quantify intracellular compound accumulation and metabolite generation (e.g., debenzylation by CYP450 enzymes) .

Structural and Functional Insights

Q. What role do the dibenzyl groups play in modulating solubility and membrane permeability?

  • Methodology :

  • LogP Measurement : Compare experimental (shake-flask) vs. calculated (ChemAxon) values to assess lipophilicity.
  • PAMPA Assays : Evaluate passive diffusion across artificial membranes; dibenzyl groups may enhance logP by ~2 units but reduce aqueous solubility .

Q. How does the spiro architecture influence conformational flexibility and target engagement?

  • Methodology :

  • Variable-Temperature NMR : Monitor dihedral angle changes in the spiro junction (e.g., ring puckering at 25°C vs. −40°C).
  • Free Energy Calculations : Use MM/GBSA to quantify strain energy penalties during ligand-receptor binding .

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